Myrtillin

概要

説明

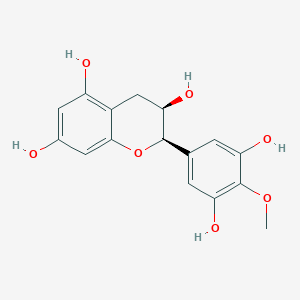

ミルチリンは、デルフィニジン3-O-グルコシドとしても知られており、アントシアニンの一種であり、様々な植物に見られるフラボノイド色素です。これは、多くの果物や花に見られる赤、紫、青の色素の原因となります。 ミルチリンは、黒豆、ブラックカラント、ブルーベリー、ハックルベリー、ビルベリーの葉、そして様々なミルトスに最も多く見られます . それは、酵母やオートミールにも含まれています .

科学的研究の応用

Myrtillin has a wide range of scientific research applications:

作用機序

ミルチリンは、様々な分子標的および経路を通じてその効果を発揮します。 それは、エストロゲン受容体に結合し、フィトエストロゲン活性を示します . それはまた、2.37 µMのIC50で上皮成長因子受容体(EGFR)を阻害します . さらに、ミルチリンの抗酸化特性は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力によるものです .

生化学分析

Biochemical Properties

Myrtillin is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which produces delphinidin 3-(6-p-coumaroyl)glucoside from this compound and p-coumaroyl-CoA in the anthocyanin biosynthesis pathway . This interaction highlights this compound’s role in the biosynthesis of complex anthocyanin derivatives.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell function by modulating oxidative stress and inflammation. This compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . Additionally, this compound can influence gene expression by regulating transcription factors involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS). This compound also activates antioxidant enzymes like superoxide dismutase (SOD) and catalase, enhancing the cell’s ability to neutralize ROS . Furthermore, this compound can modulate gene expression by influencing signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions or in the presence of light and heat . Long-term studies have shown that this compound can maintain its antioxidant properties over extended periods, although its efficacy may decrease due to degradation. In vitro and in vivo studies have demonstrated that this compound can provide long-term protection against oxidative stress and inflammation, contributing to improved cellular function and health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to provide significant antioxidant and anti-inflammatory benefits without adverse effects . At high doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at higher doses, indicating that optimal dosing is crucial for maximizing the therapeutic benefits of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the anthocyanin biosynthesis pathway. It interacts with enzymes such as anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase, which catalyzes the formation of complex anthocyanin derivatives . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress and inflammation. These interactions highlight the importance of this compound in maintaining cellular homeostasis and health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect this compound’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the cytoplasm, nucleus, or mitochondria, where it can exert its antioxidant effects and modulate cellular processes. Understanding this compound’s subcellular localization is crucial for elucidating its mechanisms of action and therapeutic potential.

準備方法

合成経路と反応条件

ミルチリンは、ブラックカラントのアントシアニンを酵素的にアシル化する過程で合成することができます。 このプロセスは、酵素を用いてアントシアニン分子にアシル基を転移させ、それらの安定性と親油性を高めることを伴います . 反応条件は、通常、酵素活性を最適化するために、制御された温度とpHを含みます。

工業生産方法

ミルチリンの工業生産は、ブラックカラントやブルーベリーなどの天然源からの抽出を伴います。 抽出プロセスには、マセレーション、濾過、そして質量分析計(MS)を用いた高速液体クロマトグラフィー(HPLC)による定性分析および定量分析による精製などの工程が含まれます .

化学反応の分析

反応の種類

ミルチリンは、酸化、還元、置換など、様々な化学反応を起こします。 それは、赤ワインの熟成中にエラジタンニンと反応し、新しい色素を生成します .

一般的な試薬と条件

ミルチリン反応で用いられる一般的な試薬には、p-クマルオイル-CoAが含まれ、これはアントシアニン3-O-グルコシド6''-O-ヒドロキシシンナモイル転移酵素酵素の存在下でミルチリンと反応します . 反応条件は、多くの場合、異なる色素形態の形成を促進するために、中程度の酸性pH値(4 < pH < 6)を含みます .

主な生成物

ミルチリン反応から生成される主な生成物には、デルフィニジン3-(6-p-クマルオイル)グルコシドと、ワインの熟成中に生成される様々なハイブリッド色素が含まれます .

科学的研究への応用

ミルチリンは、広範囲の科学的研究への応用を持っています:

類似化合物との比較

ミルチリンは、シアニジンやペラルゴニジンなどの他のアントシアニンと似ています。 それは、その特定のグリコシル化パターンによって独特であり、これはその色特性と安定性に影響を与えます . 他の類似化合物には、デルフィニジンやクリサンセミンが含まれ、これらも植物の着色に寄与しています .

結論

ミルチリンは、様々な分野で重要な応用を持つ汎用性の高い化合物です。その独特の化学的特性と生物学的活性により、科学的研究および産業応用における貴重な研究対象となっています。

特性

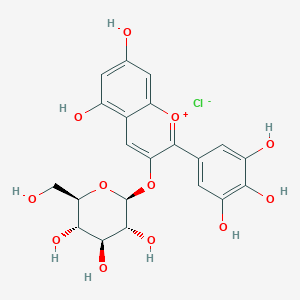

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028800 | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-38-3, 26984-07-6 | |

| Record name | Delphinidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。